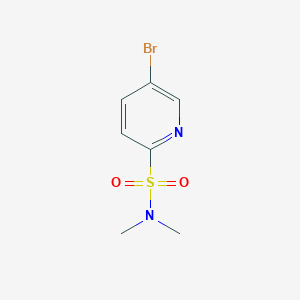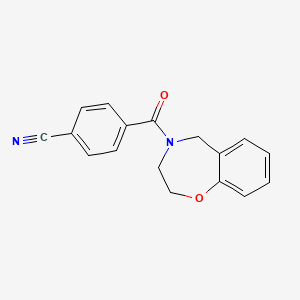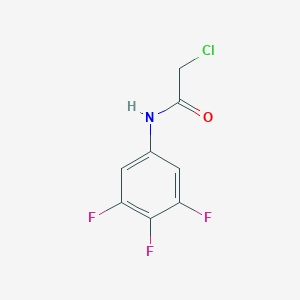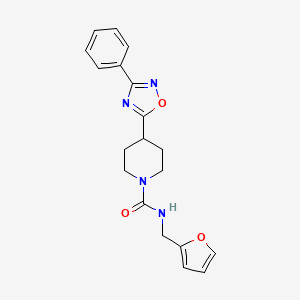
2-methyl-N-(4-methylpyridin-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylpyridin-2-yl)butanamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)butanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer cell growth and survival. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer and other diseases. In addition, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(4-methylpyridin-2-yl)butanamide in lab experiments is its potency and specificity. This compound has been found to have potent anticancer and neuroprotective effects, and its mechanism of action is relatively specific, which reduces the risk of off-target effects. However, one limitation of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(4-methylpyridin-2-yl)butanamide. One potential direction is the development of this compound derivatives with improved solubility and potency. Another direction is the investigation of the effects of this compound on other diseases and conditions, such as inflammation and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)butanamide involves the reaction of 2-acetylpyridine with 2-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-methyl-N-(4-methylpyridin-2-yl)butanamide has been used in various scientific research applications such as cancer research, neurodegenerative diseases, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in drug discovery as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-9(3)11(14)13-10-7-8(2)5-6-12-10/h5-7,9H,4H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYQSWGIJXEZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)

![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)
![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7561117.png)
![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)

![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)



![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)